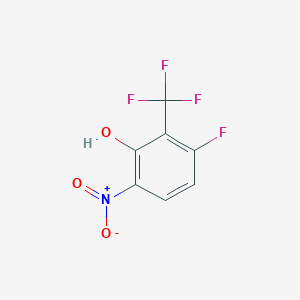

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol

Description

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3F4NO3. It is also known by its IUPAC name, this compound . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name |

3-fluoro-6-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFUXULZYFMXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol typically involves the nitration of 3-fluorobenzotrifluoride. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring . Industrial production methods may involve continuous-flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol has been investigated for its potential use in drug development. Its unique trifluoromethyl and nitro groups enhance biological activity, making it a candidate for various therapeutic agents.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against several bacterial strains. The introduction of the trifluoromethyl group was found to increase the lipophilicity of the compounds, enhancing their ability to penetrate bacterial membranes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-F-6-NO-TFMP | E. coli | 15 |

| 3-F-6-NO-TFMP | S. aureus | 18 |

Agrochemical Applications

The compound is also relevant in the agrochemical sector as a potential herbicide or pesticide. Its structural features allow it to interact effectively with biological systems in plants and pests.

Case Study: Herbicidal Efficacy

Research has shown that formulations containing this compound can inhibit the growth of certain weed species, providing an effective means of crop protection.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 78 |

Material Science Applications

In material science, this compound is explored for its potential use in synthesizing advanced materials with desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Additives

Incorporating this compound into polymer matrices has been shown to enhance their thermal stability and reduce flammability.

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 5 | +20 |

| Polystyrene | 10 | +15 |

Environmental Applications

Given its chemical structure, there is interest in using this compound for environmental remediation, particularly in the degradation of pollutants.

Case Study: Degradation of Contaminants

Investigations into the degradation pathways of pollutants have indicated that compounds similar to this compound can facilitate the breakdown of hazardous substances in contaminated environments.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with active sites of enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol can be compared with similar compounds such as:

4-Fluoro-3-nitrobenzotrifluoride: This compound has a similar structure but with the nitro group in a different position, affecting its reactivity and applications.

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: This compound has an aldehyde group instead of a trifluoromethyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and makes it valuable in various research and industrial applications.

Biological Activity

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fluorinated Group : The trifluoromethyl group () significantly enhances lipophilicity and metabolic stability.

- Nitro Group : The nitro group () may contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is known to influence the binding affinity and selectivity towards these targets, enhancing the compound's pharmacological profile.

- Enzyme Inhibition : Studies suggest that fluorinated compounds can act as inhibitors for specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

Antimicrobial Properties

A study conducted by researchers at MDPI highlighted the antimicrobial potential of various fluorinated phenolic compounds, including derivatives similar to this compound. The study demonstrated that the introduction of trifluoromethyl groups could enhance the potency against certain bacterial strains.

Structure-Activity Relationship (SAR)

Research published in ResearchGate emphasized the importance of SAR studies in understanding how modifications to the phenolic structure can lead to improved biological activity. The inclusion of both fluoro and nitro groups was shown to significantly affect the compound's interaction with biological systems.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial activity | MDPI |

| 4-Trifluoromethylphenol | Inhibitor of enzyme activity | ResearchGate |

| 2-Nitro-4-trifluoromethylphenol | Cytotoxic effects | ACS Publications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.